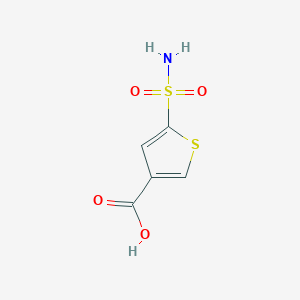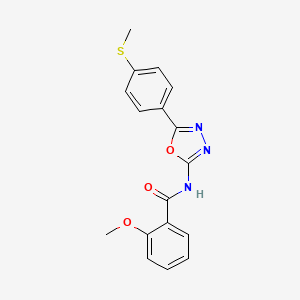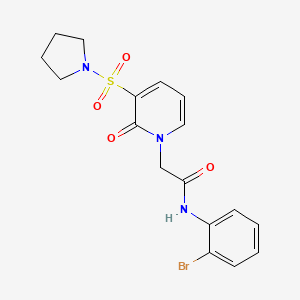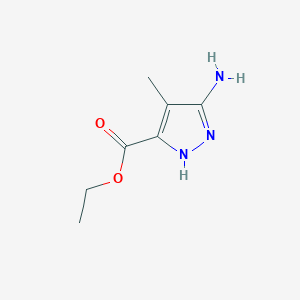![molecular formula C12H19NO3S3 B2879929 5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1448124-18-2](/img/structure/B2879929.png)
5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with various functional groups that contribute to its unique properties.
Mechanism of Action
Target of Action
The primary targets of the compound “5-Ethyl-N-[(3-Methoxythiolan-3-Yl)Methyl]Thiophene-2-Sulfonamide” are currently unknown. This compound is a thiophene derivative , and many thiophene derivatives have been found to exhibit a variety of biological effects . .
Mode of Action
As a thiophene derivative, it may interact with its targets in a manner similar to other thiophene-based compounds . .
Pharmacokinetics
Thiophene derivatives can have diverse pharmacokinetic properties depending on their specific structures . These properties can significantly impact a compound’s bioavailability, but without specific studies on this compound, it’s challenging to outline its ADME properties.
Result of Action
Many thiophene derivatives have been found to have various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of thiophene derivatives . .
Preparation Methods
The synthesis of 5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE can be achieved through several synthetic routes. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, it is explored for its anti-inflammatory and antihypertensive properties . Additionally, in the industry, it is utilized in the development of organic semiconductors and corrosion inhibitors .
Comparison with Similar Compounds
When compared to other thiophene derivatives, 5-ETHYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include suprofen, which is a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share the thiophene ring but differ in their substituents and specific applications. The uniqueness of this compound lies in its potential for diverse applications across various fields.
Properties
IUPAC Name |
5-ethyl-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S3/c1-3-10-4-5-11(18-10)19(14,15)13-8-12(16-2)6-7-17-9-12/h4-5,13H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNFBCNHOMONRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)
![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)


![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)



![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)
![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
